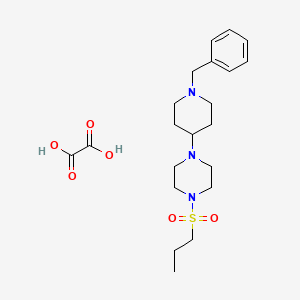![molecular formula C19H30N2O2 B6032194 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6032194.png)
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2002 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and dysfunction in this system has been implicated in various neurological disorders. By blocking the dopamine D3 receptor, this compound modulates dopamine neurotransmission in the mesolimbic system, which can lead to improvements in motor function and reductions in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the release of dopamine in the nucleus accumbens, a key component of the mesolimbic system, and to reduce the expression of immediate-early genes in the striatum, another component of the mesolimbic system. In addition, it has been shown to increase the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the substantia nigra, a brain region involved in motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine neurotransmission in the mesolimbic system. However, one limitation is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
For research on 2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol include investigating its potential therapeutic applications in other neurological disorders, such as depression and anxiety, and exploring its mechanisms of action in more detail. In addition, there is a need for the development of more potent and selective dopamine D3 receptor antagonists for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel treatments for neurological disorders.
Synthesemethoden
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is synthesized from 1-(4-methoxybenzyl)piperazine, cyclopentyl bromide, and 2-chloroethanol. The reaction involves the substitution of the bromine atom in cyclopentyl bromide with the piperazine ring, followed by the addition of 2-chloroethanol to the resulting intermediate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(4-methoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to improve motor function and reduce drug-seeking behavior in animal models of Parkinson's disease and drug addiction, respectively. In addition, it has been found to attenuate the behavioral and neurochemical effects of psychostimulants, such as cocaine and amphetamine, in animal models of drug addiction.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-23-19-8-6-16(7-9-19)14-20-11-12-21(17-4-2-3-5-17)18(15-20)10-13-22/h6-9,17-18,22H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUPOKLFINQOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6032111.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![1-[4-(difluoromethoxy)benzyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6032124.png)

![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6032141.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(propionylamino)benzamide](/img/structure/B6032146.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6032154.png)
![2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
![2,8-dimethyl-5-(methylsulfonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B6032168.png)
![1-naphthaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032199.png)
amine oxalate](/img/structure/B6032216.png)